

Application Notes and Protocols: IR-1061 Loaded PLGA Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IR-1061	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the formulation, characterization, and in vitro evaluation of **IR-1061**-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles designed for targeted delivery. These near-infrared (NIR) dye-loaded nanoparticles hold significant promise for simultaneous bioimaging and targeted therapy.

Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer approved by the FDA and EMA for drug delivery applications.[1] Its tunable degradation rates and ability to encapsulate a wide range of therapeutic agents make it an ideal candidate for developing controlled-release nanomedicines.[2][3][4] The encapsulation of near-infrared (NIR) dyes, such as **IR-1061**, within PLGA nanoparticles enables deep-tissue imaging capabilities.[5][6][7] Furthermore, surface modification of these nanoparticles with targeting ligands facilitates selective accumulation in diseased tissues, enhancing therapeutic efficacy while minimizing off-target side effects.[2][8][9]

This guide details the necessary protocols for synthesizing **IR-1061**-loaded PLGA nanoparticles, characterizing their physicochemical properties, and assessing their in vitro performance in a targeted cellular model.





Data Presentation

Table 1: Physicochemical Characterization of IR-1061

Loaded PLGA Nanoparticles

Formulation Code	Average Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Drug Loading (%)
PLGA- IR1061	255 ± 5.2	0.18 ± 0.02	-25.6 ± 1.5	85.3 ± 3.1	1.2 ± 0.1
Targeted- PLGA- IR1061	270 ± 6.8	0.21 ± 0.03	-18.9 ± 2.1	83.1 ± 2.8	1.1 ± 0.1
Control (Blank PLGA)	240 ± 4.5	0.15 ± 0.01	-28.3 ± 1.8	N/A	N/A

Table 2: In Vitro Evaluation of Targeted IR-1061 Loaded

PLGA Nanoparticles

Formulation	Cell Line	Cellular Uptake (%)	IC50 (μg/mL)
Free IR-1061	Target Cells	15.2 ± 2.5	> 100
PLGA-IR1061	Target Cells	45.8 ± 4.1	55.7 ± 4.3
Targeted-PLGA- IR1061	Target Cells	88.9 ± 5.3	12.4 ± 1.9
Targeted-PLGA-IR1061	Control (Non-Target) Cells	25.1 ± 3.7	48.2 ± 3.8

Experimental Protocols

Protocol 1: Synthesis of IR-1061 Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)



- Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of IR-1061 in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[10][11]
- Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.
- Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the
 pellet three times with deionized water to remove excess surfactant and un-encapsulated IR1061.
- Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Surface Functionalization for Targeted Delivery

- Activation of Carboxyl Groups: Resuspend 50 mg of IR-1061 loaded PLGA nanoparticles in 10 mL of MES buffer (pH 6.5). Add 10 mg of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 5 mg of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the PLGA surface.[5] Incubate for 30 minutes at room temperature.
- Conjugation of Targeting Ligand: Add the desired targeting ligand (e.g., folic acid, a specific peptide, or an antibody) to the activated nanoparticle suspension. The amount of ligand will need to be optimized.
- Reaction Quenching: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring. Quench the reaction by adding a small amount of hydroxylamine.



- Purification: Purify the surface-functionalized nanoparticles by centrifugation and washing with deionized water to remove unreacted ligand and coupling agents.
- Storage: Lyophilize the targeted nanoparticles as described in Protocol 1.

Protocol 3: Characterization of Nanoparticles

- Particle Size and Zeta Potential: Resuspend the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).[12]
- Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[13]
- Encapsulation Efficiency and Drug Loading:
 - Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent.
 - Quantify the amount of encapsulated IR-1061 using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic excitation and emission wavelengths.
 - Calculate the Encapsulation Efficiency (%) = (Mass of IR-1061 in nanoparticles / Initial mass of IR-1061 used) x 100.
 - Calculate the Drug Loading (%) = (Mass of IR-1061 in nanoparticles / Total mass of nanoparticles) x 100.

Protocol 4: In Vitro Cellular Uptake Study

- Cell Culture: Seed the target cells (expressing the receptor for the chosen ligand) and control non-target cells in 24-well plates and allow them to adhere overnight.
- Treatment: Incubate the cells with free IR-1061, non-targeted PLGA-IR1061 nanoparticles, and targeted PLGA-IR1061 nanoparticles at a specific concentration for a defined period (e.g., 4 hours).
- Analysis:



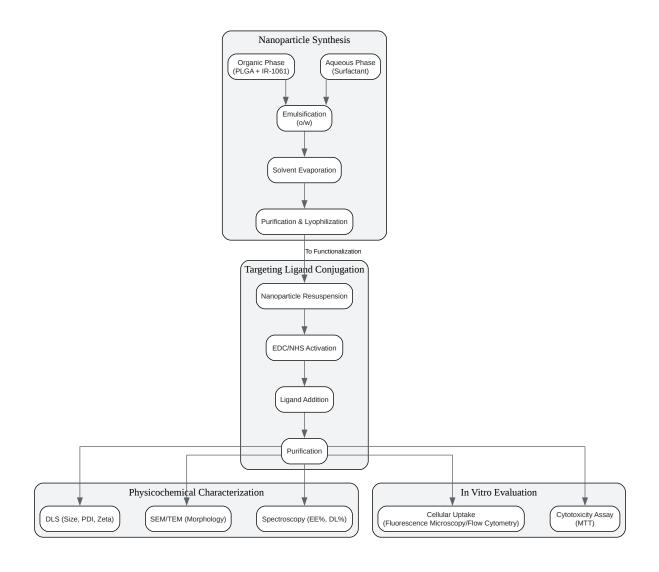
- Fluorescence Microscopy: Wash the cells with PBS, fix them, and stain the nuclei with DAPI. Visualize the cellular uptake of the IR-1061 loaded nanoparticles using a fluorescence microscope.
- Flow Cytometry: Wash the cells, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Seed the target and control cells in 96-well plates and allow them to attach overnight.[14]
- Treatment: Expose the cells to serial dilutions of free IR-1061, blank PLGA nanoparticles, non-targeted PLGA-IR1061 nanoparticles, and targeted PLGA-IR1061 nanoparticles for 24-72 hours.[15]
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth).

Mandatory Visualizations

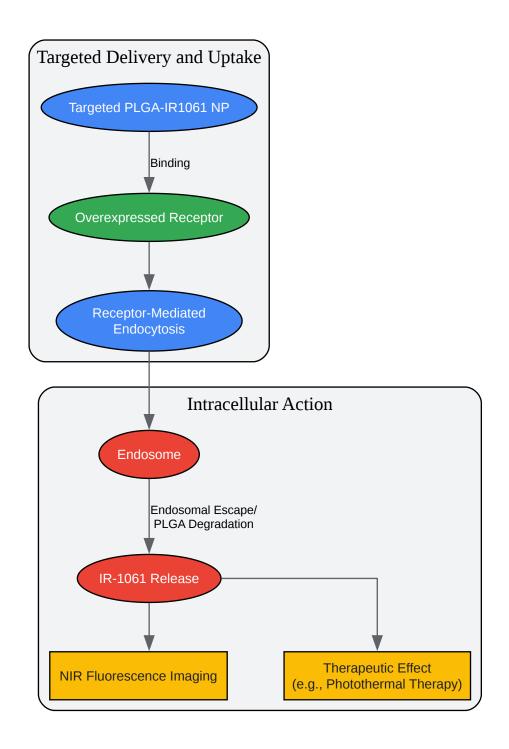




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Caption: Experimental workflow for the synthesis, functionalization, and evaluation of targeted nanoparticles.



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- To cite this document: BenchChem. [Application Notes and Protocols: IR-1061 Loaded PLGA Nanoparticles for Targeted Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513450#ir-1061-loading-into-plga-nanoparticles-for-targeted-delivery]

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